molecular formula C12H13FN2O B2945836 N-(1-cyano-1-methylpropyl)-3-fluorobenzamide CAS No. 1247854-03-0

N-(1-cyano-1-methylpropyl)-3-fluorobenzamide

Cat. No.: B2945836
CAS No.: 1247854-03-0
M. Wt: 220.247
InChI Key: MGDVIODTCVGMOK-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3-fluorobenzamide: is a chemical compound that has garnered attention in various fields due to its unique structural properties and potential applications. This compound features a cyano group, a methylpropyl chain, and a fluorobenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with an appropriate amine, such as 1-cyano-1-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up with careful control of reaction parameters to maintain consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-3-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of amides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylpropyl)-2-methylbutanamide
  • 4-chloro-N-(1-cyano-1-methylpropyl)benzamide
  • N-(1-cyano-1-methylpropyl)-3-phenylpropanamide

Uniqueness

N-(1-cyano-1-methylpropyl)-3-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c1-3-12(2,8-14)15-11(16)9-5-4-6-10(13)7-9/h4-7H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDVIODTCVGMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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